molecular formula C15H19N3S B6432358 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2640956-87-0

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6432358
CAS No.: 2640956-87-0
M. Wt: 273.4 g/mol
InChI Key: BMXRISBWNHRWNT-UHFFFAOYSA-N
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Description

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of thiadiazole derivatives. . This particular compound features a thiadiazole ring fused with a tetrahydroisoquinoline moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound in the presence of a dehydrating agent . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline include other thiadiazole derivatives such as:

The uniqueness of this compound lies in its fused ring structure, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

2-tert-butyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-15(2,3)13-16-17-14(19-13)18-9-8-11-6-4-5-7-12(11)10-18/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXRISBWNHRWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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